molecular formula C18H22N2O2S B2669304 3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide CAS No. 1788914-24-8

3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide

Cat. No.: B2669304
CAS No.: 1788914-24-8
M. Wt: 330.45
InChI Key: SJUYVJRVXPKNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Norepinephrine Metabolism Studies

Research involving compounds with methoxyphenyl groups has contributed significantly to our understanding of norepinephrine metabolism in humans. For instance, the study of 4‐Hydroxy‐3‐methoxyphenylglycol (HMPG) using deuterium labelling has shed light on the metabolic pathways of norepinephrine, showing how HMPG undergoes both conjugation and extensive oxidation within the human body (Mårdh, Sjöquist, & Änggård, 1981). This research is vital for understanding the biochemical basis of disorders related to norepinephrine dysfunction.

PET Imaging and Receptor Study

Compounds with methoxyphenyl and thiophenyl groups have also been utilized in positron emission tomography (PET) imaging studies. For example, [11C]WAY-100635, a compound with a methoxyphenyl group, has been used to delineate 5-HT1A receptors in the human brain, offering insights into the central nervous system's serotonin pathways (Pike et al., 1995). Such studies are crucial for understanding psychiatric and neurological disorders at a molecular level, providing a basis for developing targeted therapies.

Pharmacokinetic Research

The pharmacokinetic properties of compounds with structural similarities to "3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide" have been studied to optimize drug development processes. Research on compounds like 4‐[(3‐methoxyphenyl)methyl]‐2,2,6,6‐tetramethyl‐1‐oxa‐4‐aza‐2,6‐disilacyclohexane has provided valuable information on absorption, distribution, metabolism, and excretion, guiding the design of more effective therapeutic agents (Tse, Jaffe, & Dain, 1984).

Neurological and Psychiatric Disorder Studies

Compounds featuring methoxyphenyl groups have been instrumental in studying various neurological and psychiatric disorders. For instance, the measurement of urinary 3-methoxy-4-hydroxyphenylglycol (MHPG) levels has been used to explore the biochemical underpinnings of conditions such as minimal brain dysfunction syndrome, providing a biochemical basis for understanding and treating such disorders (Shen & Wang, 1984).

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-16-9-7-14(8-10-16)15-5-2-3-11-20(13-15)18(21)19-17-6-4-12-23-17/h4,6-10,12,15H,2-3,5,11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUYVJRVXPKNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.